![molecular formula C16H20O3S B14377771 Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-74-9](/img/structure/B14377771.png)
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with a phenylsulfanyl group and an oxo group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate typically involves the reaction of cyclohexanone with phenylsulfanyl chloride under basic conditions to introduce the phenylsulfanyl group. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxo group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with the oxo group at a different position.
Uniqueness
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
88354-74-9 |
|---|---|
Formule moléculaire |
C16H20O3S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
ethyl 2-(3-oxo-4-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C16H20O3S/c1-2-19-16(18)11-12-8-9-15(14(17)10-12)20-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3 |
Clé InChI |
LECSWHFLWKSCHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



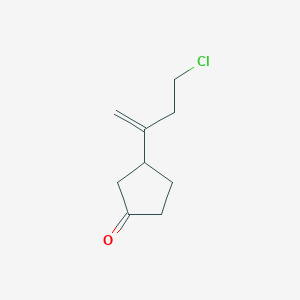
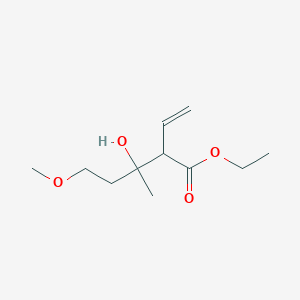
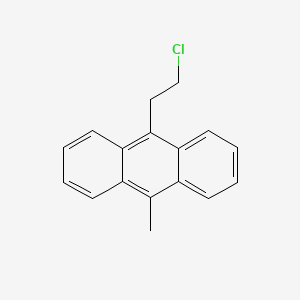
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
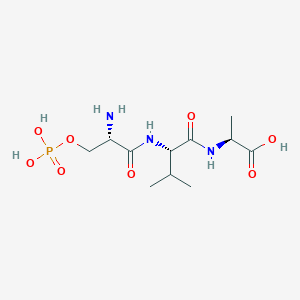
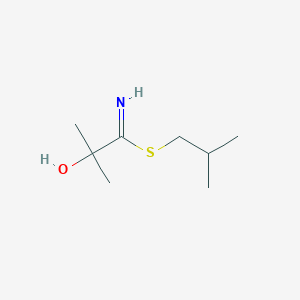
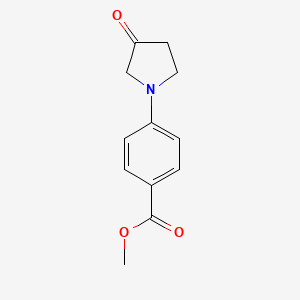
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

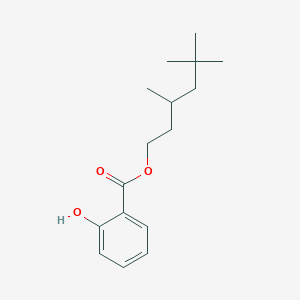
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
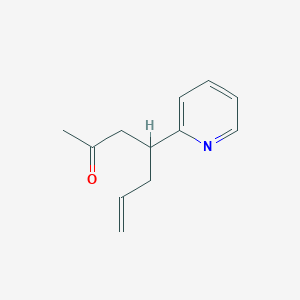
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
